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Compound of Interest

Compound Name: Clavulanic Acid

Cat. No.: B1669158 Get Quote

Introduction: Clavulanic acid is a pivotal molecule in modern medicine, renowned not for its

intrinsic antibacterial prowess, but for its potent ability to inhibit β-lactamase enzymes.[1]

Produced naturally by the filamentous bacterium Streptomyces clavuligerus, it acts as a

"suicide inhibitor," irreversibly binding to and inactivating the enzymes that confer resistance to

many common β-lactam antibiotics.[1] This guide provides an in-depth examination of the

chemical structure, physicochemical properties, and mechanism of action of clavulanic acid,

intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry
Clavulanic acid possesses a unique oxapenam core structure, distinguishing it from

penicillin's thiazolidine ring and cephalosporin's dihydrothiazine ring. It features a β-lactam ring

fused to an oxazolidine ring and notably lacks the acylamino side chain characteristic of most

β-lactam antibiotics.

The precise stereochemistry of clavulanic acid is critical for its biological activity. The naturally

occurring and biologically active form is the (2R,5R,Z)-isomer.[2] This configuration includes

two chiral centers at the C-2 and C-5 positions and a Z (zusammen) geometry at the C-3

ethylidene double bond.[2]

IUPAC Name: (2R,5R,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-aza-bicyclo[3.2.0]heptane-

2-carboxylic acid[2]

Molecular Formula: C₈H₉NO₅[1][2]
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Molar Mass: 199.16 g/mol [1][2]

Caption: 2D representation of Clavulanic Acid's structure.

Physicochemical and Spectroscopic Properties
The quantitative properties of clavulanic acid are summarized below. Its high polarity,

reflected by the negative logP value and high water solubility, is consistent with its structure

containing multiple hydrophilic functional groups.

Table 1: Physicochemical Properties of Clavulanic Acid
Property Value Reference(s)

Melting Point 117.5 - 118 °C [1]

Boiling Point 545.8 °C (at 760 mmHg)

pKa 2.7 [1]

Water Solubility 337 g/L [1]

logP -2.3 [1]

Protein Binding ~25%

Table 2: Spectroscopic Data for Clavulanic Acid
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Spectroscopy Type Feature Value / Observation Reference(s)

Infrared (IR) Carboxylic Acid (O-H) 2500 - 3000 cm⁻¹

Primary Alcohol (O-H) 3590 - 3650 cm⁻¹

Tertiary Amide (C=O) 1630 - 1690 cm⁻¹

Alkene (C=C) 1620 - 1680 cm⁻¹

Ether (C-O) 1020 - 1275 cm⁻¹

Mass Spec. (MS/MS) Precursor Ion [M-H]⁻ m/z 198.04 [3]

Product Ions
m/z 136.04, 108.04,

82.02
[3]

¹H-NMR Peak Centers (in H₂O)
4.11 ppm (t), 2.00

ppm (s), 1.31 ppm (d)
[4]

Mechanism of Action: β-Lactamase Inhibition
Clavulanic acid functions as a mechanism-based, irreversible inhibitor of a wide range of β-

lactamase enzymes, particularly those in Ambler classes A, C, and D.[5] The process is often

termed "suicide inhibition" because the enzyme actively participates in its own permanent

inactivation.

The mechanism unfolds in several key steps:

Initial Binding: Clavulanic acid, structurally mimicking penicillin, binds to the active site of

the β-lactamase enzyme.

Acyl-Enzyme Formation: A nucleophilic serine residue in the enzyme's active site attacks the

carbonyl carbon of the β-lactam ring. This opens the ring and forms a transient, covalent

acyl-enzyme intermediate.[1]

Molecular Rearrangement: Unlike the acyl-enzyme intermediate formed with antibiotics

(which is rapidly hydrolyzed, regenerating the active enzyme), the clavulanate-derived

intermediate is unstable. It undergoes rapid molecular rearrangement, including the opening

of the oxazolidine ring.
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Irreversible Inactivation: The rearranged molecule is a highly reactive species. It covalently

cross-links to other nucleophilic residues within the active site, leading to a stably inhibited,

denatured enzyme that is catalytically inert.[1]
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Caption: Mechanism of irreversible inhibition of β-lactamase.

Experimental Protocols
Isolation and Purification of Clavulanic Acid
Clavulanic acid is produced via fermentation and requires a multi-step downstream process to

isolate and purify the unstable molecule from the complex fermentation broth.[6] The following

is a generalized workflow.
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Caption: Generalized workflow for Clavulanic Acid production.

Methodology:

Fermentation: Cultivate Streptomyces clavuligerus in a suitable nutrient medium under

controlled conditions to optimize yield.[2]

Biomass Removal: At the conclusion of the fermentation, separate the microbial cells and

other solid materials from the liquid broth. This is typically achieved through microfiltration
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followed by ultrafiltration to remove proteins and other high-molecular-weight impurities.[7]

Primary Extraction: Extract clavulanic acid from the clarified broth. A common method is

liquid-liquid extraction using a water-immiscible organic solvent like ethyl acetate.[8][9] The

pH of the aqueous phase is lowered to ~2.0 to protonate the clavulanic acid, increasing its

partitioning into the organic phase.[8][10] This step is performed at low temperatures (e.g., 5-

15°C) to minimize degradation.[10][11]

Purification: Further purify the crude extract. Anion-exchange chromatography is frequently

used, where the clavulanate anion is adsorbed onto a resin and then selectively eluted.[11]

[12]

Isolation: Convert the purified clavulanic acid into a stable, pharmaceutically acceptable

salt, most commonly potassium clavulanate. This is often achieved by reacting the organic

solution with a source of potassium, such as potassium 2-ethylhexanoate, which causes the

potassium clavulanate salt to precipitate. The final product is then isolated, washed, and

dried.

β-Lactamase Inhibition Assay Protocol (IC₅₀
Determination)
The inhibitory activity of clavulanic acid can be quantified by measuring its ability to prevent a

β-lactamase enzyme from hydrolyzing a chromogenic substrate, such as nitrocefin.[13][14]

Hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red, which

can be monitored spectrophotometrically at ~490 nm.[13][15][16] The half-maximal inhibitory

concentration (IC₅₀) is a standard measure of inhibitor potency.

Materials:

β-Lactamase enzyme (e.g., from Bacillus cereus)

Nitrocefin solution (substrate)

Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)

Clavulanic acid (or potassium clavulanate) stock solution
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96-well microplate

Microplate spectrophotometer

Procedure:

Prepare Reagents:

Prepare a working solution of β-lactamase in assay buffer.

Prepare a working solution of nitrocefin in assay buffer.

Perform a serial dilution of the clavulanic acid stock solution to create a range of inhibitor

concentrations.

Set up Assay Plate: In a 96-well plate, set up the following reactions in triplicate:

Test Wells: Add assay buffer, a fixed amount of β-lactamase enzyme solution, and varying

concentrations of the clavulanic acid dilutions.

Positive Control (No Inhibitor): Add assay buffer and the β-lactamase enzyme solution.

Negative Control (No Enzyme): Add assay buffer and the nitrocefin solution.

Pre-incubation: Incubate the plate for a set period (e.g., 10-15 minutes) at a controlled

temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[5][17]

Initiate Reaction: Add the nitrocefin working solution to all wells to start the enzymatic

reaction.

Measure Absorbance: Immediately begin reading the absorbance at 490 nm in kinetic mode,

taking readings every 1-2 minutes for 10-30 minutes.[5][17]

Data Analysis:

For each concentration, calculate the rate of reaction (V) by determining the slope of the

linear portion of the absorbance vs. time plot.
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Calculate the percent inhibition for each clavulanic acid concentration using the formula:

% Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Determine the IC₅₀ value by fitting the data to a dose-response curve. The IC₅₀ is the

concentration of clavulanic acid that causes 50% inhibition of the β-lactamase activity.

1. Prepare Reagents
(Enzyme, Inhibitor Dilutions, Substrate)

2. Plate Setup
(Add Enzyme + Inhibitor to wells)

3. Pre-incubate
(Allow Enzyme-Inhibitor interaction)

4. Initiate Reaction
(Add Nitrocefin Substrate)

5. Kinetic Measurement
(Read Absorbance at 490 nm over time)

6. Data Analysis
(Calculate Reaction Rates -> % Inhibition -> IC₅₀)

Click to download full resolution via product page

Caption: Experimental workflow for determining IC₅₀ of an inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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